molecular formula C4H9NO2 B1606749 Methyl 2-aminopropanoate CAS No. 7625-53-8

Methyl 2-aminopropanoate

Cat. No.: B1606749
CAS No.: 7625-53-8
M. Wt: 103.12 g/mol
InChI Key: DWKPPFQULDPWHX-UHFFFAOYSA-N
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Description

Methyl 2-aminopropanoate is an organic compound with the molecular formula C4H9NO2 It is a derivative of propanoic acid, where a methyl ester group is attached to the carboxyl group and an amino group is attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-aminopropanoate can be synthesized through several methods. One common approach involves the esterification of 2-aminopropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the direct amination of methyl propanoate using ammonia or an amine source under high pressure and temperature conditions. This method may require the use of a catalyst such as palladium on carbon to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-aminopropanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro or nitroso compound.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of methyl 2-hydroxypropanoate.

    Substitution: Formation of N-substituted derivatives, depending on the reagent used.

Scientific Research Applications

Methyl 2-aminopropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of amino acid derivatives and peptides.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: Research into its potential therapeutic applications includes its use as an intermediate in the synthesis of drugs targeting various diseases.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of methyl 2-aminopropanoate depends on its specific application. In biological systems, it may act as a precursor to bioactive molecules, participating in enzymatic reactions that convert it to active forms. The molecular targets and pathways involved vary depending on the specific derivative or application.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-2-methylpropanoate: Similar structure but with an additional methyl group on the second carbon.

    Ethyl 2-aminopropanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    2-Aminopropanoic acid: The parent compound without the ester group.

Uniqueness

Methyl 2-aminopropanoate is unique due to its specific ester and amino group configuration, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

methyl 2-aminopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c1-3(5)4(6)7-2/h3H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKPPFQULDPWHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401313787
Record name DL-Alanine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401313787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7625-53-8
Record name DL-Alanine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7625-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl DL-alaninate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007625538
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DL-Alanine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401313787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl DL-alaninate
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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